molecular formula C21H34O4 B569684 17-Deoxycortolone CAS No. 600-68-0

17-Deoxycortolone

Cat. No.: B569684
CAS No.: 600-68-0
M. Wt: 350.499
InChI Key: NGYONPIMXAHRCT-ZRQOLJPNSA-N
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Description

17-Deoxycortolone is a steroid compound that is a metabolite of corticosterone, an intermediate in the biosynthesis of aldosterone. It is known for its role in the metabolism of cortisol, a crucial hormone involved in stress response, immune function, and regulation of inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 17-Deoxycortolone involves the deoxygenation of cortisol. One method includes reacting the 17-hydroxy starting material with an excess of trimethylsilyl iodide. This reaction occurs in a single chemical step and is advantageous for preparing 17-deoxy corticosteroid derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves the use of advanced organic synthesis techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 17-Deoxycortolone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 17-deoxycortolonic acids.

Scientific Research Applications

17-Deoxycortolone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other steroid compounds.

    Biology: Studied for its role in cortisol metabolism and its effects on various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the production of corticosteroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 17-Deoxycortolone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cortisol metabolism, such as 11β-hydroxysteroid dehydrogenase. This modulation affects the levels of active cortisol in the body, thereby influencing various physiological processes.

Comparison with Similar Compounds

Uniqueness: 17-Deoxycortolone is unique due to its specific role in the 17-deoxylation pathway of cortisol metabolism. This pathway is distinct from other metabolic pathways involving corticosteroids, highlighting the compound’s unique biochemical properties.

Properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYONPIMXAHRCT-ZRQOLJPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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